molecular formula C17H22FNO4 B1599101 Boc-alpha-(4-fluorobenzyl)-DL-proline CAS No. 351002-78-3

Boc-alpha-(4-fluorobenzyl)-DL-proline

Cat. No. B1599101
M. Wt: 323.4 g/mol
InChI Key: AWTXCFLBYUGCEW-UHFFFAOYSA-N
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Description

Boc-alpha-(4-fluorobenzyl)-DL-proline, also known as Boc-α-(4-fluorobenzyl)-DL-Pro-OH, is a product used for proteomics research . It has a molecular formula of C17H22FNO4 and a molecular weight of 323.36 .


Physical And Chemical Properties Analysis

Boc-alpha-(4-fluorobenzyl)-DL-proline has a molecular weight of 323.36 . Unfortunately, the search results do not provide additional information about its physical and chemical properties.

Scientific Research Applications

Biocatalytic Synthesis of Fluorine-Containing Molecules

A significant application of related methodologies includes the biocatalytic synthesis of chiral α-trifluoromethylated organoborons, highlighting the importance of introducing fluorine into organic molecules for pharmaceutical applications. This process involves an enzymatic platform for highly enantioselective carbene B–H bond insertion, producing organofluorine molecules with potential relevance to Boc-alpha-(4-fluorobenzyl)-DL-proline's utility in synthesizing fluorine-containing pharmaceuticals (Huang et al., 2018).

Synthesis from Hydroxyproline

Research on the synthesis of Boc- and Fmoc-protected 4(R)- and 4(S)-fluoroproline from readily available 4(R)-hydroxyproline demonstrates the flexibility of fluoroproline derivatives in peptide synthesis, including solid-phase strategies. This could imply the utility of Boc-alpha-(4-fluorobenzyl)-DL-proline in similar contexts, offering high yields and establishing the stereospecificity of reactions involved (Doi et al., 2002).

Fluoro-Hydroxyprolines in Molecular Recognition

The synthesis and application of 3-fluoro-4-hydroxyprolines in molecular recognition and targeted protein degradation further illustrate the significance of fluorine modification in proline derivatives. These compounds show promise in bioisosteric substitution and modulation of protein-protein interactions, hinting at the potential biomedical applications of fluorinated proline derivatives like Boc-alpha-(4-fluorobenzyl)-DL-proline (Testa et al., 2018).

Modulation of Pharmacokinetic Properties

The study on the modulation of pharmacokinetic properties through glycosylation of peptide nucleic acid (PNA) oligomers offers insights into the customization of drug leads' pharmacokinetic profiles. Although not directly related to Boc-alpha-(4-fluorobenzyl)-DL-proline, this research emphasizes the broader theme of chemical modification (including fluorination) to enhance drug properties (Hamzavi et al., 2003).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTXCFLBYUGCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394351
Record name Boc-alpha-(4-fluorobenzyl)-DL-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-alpha-(4-fluorobenzyl)-DL-proline

CAS RN

351002-78-3
Record name Boc-alpha-(4-fluorobenzyl)-DL-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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